2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves a multi-step process. One common method includes the reaction of 3,6-dibromo-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione with 2-hexyldecyl bromide in the presence of a base such as potassium carbonate. This is followed by a Stille coupling reaction with 4-methylthiophene-2-boronic acid under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.
Substitution: Halogenation and alkylation reactions are common, where hydrogen atoms are replaced by halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation often uses reagents like N-bromosuccinimide (NBS), while alkylation may involve alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various halogenated or alkylated derivatives .
Scientific Research Applications
2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers for organic electronics.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its strong luminescence properties.
Medicine: Explored for drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the development of organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs)
Mechanism of Action
The mechanism of action of 2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with various molecular targets and pathways:
Electron Transport: Acts as an electron donor or acceptor in organic electronic devices.
Photophysical Properties: Exhibits strong absorption and emission in the visible region, making it suitable for optoelectronic applications.
Charge Carrier Mobility: High charge-carrier mobility due to its conjugated structure, enhancing its performance in electronic devices.
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Similar in structure but with different alkyl side chains, affecting its electronic properties.
2,5-Bis(5-methylthiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another related compound with variations in the thiophene units.
Uniqueness
2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its unique combination of thermal stability, strong visible absorption, and high charge-carrier mobility, making it highly suitable for advanced optoelectronic applications .
Properties
Molecular Formula |
C48H76N2O2S2 |
---|---|
Molecular Weight |
777.3 g/mol |
IUPAC Name |
2,5-bis(2-hexyldecyl)-1,4-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C48H76N2O2S2/c1-7-11-15-19-21-25-29-39(27-23-17-13-9-3)33-49-45(41-31-37(5)35-53-41)43-44(47(49)51)46(42-32-38(6)36-54-42)50(48(43)52)34-40(28-24-18-14-10-4)30-26-22-20-16-12-8-2/h31-32,35-36,39-40H,7-30,33-34H2,1-6H3 |
InChI Key |
BRRYVYUKXZQABR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=CC(=CS3)C)C1=O)C4=CC(=CS4)C |
Origin of Product |
United States |
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